3-(4-acetylanilino)-2-phenyl-1H-inden-1-one
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Overview
Description
3-(4-acetylanilino)-2-phenyl-1H-inden-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an indene core substituted with a phenyl group and an acetylanilino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetylanilino)-2-phenyl-1H-inden-1-one typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of aniline derivatives followed by cyclization reactions. The reaction conditions often require the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-acetylanilino)-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-(4-acetylanilino)-2-phenyl-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Potential therapeutic applications are being explored, particularly in the development of anti-cancer agents.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(4-acetylanilino)-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets. The acetylanilino moiety can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl and indene groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
4-(4-acetylanilino)-3-phenyl-3-buten-2-one: A chalcone derivative with similar structural features.
N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide: Another compound with an acetylanilino group, used in different research contexts.
Uniqueness
3-(4-acetylanilino)-2-phenyl-1H-inden-1-one stands out due to its indene core, which imparts unique chemical properties and potential applications. Its structural complexity allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
IUPAC Name |
3-(4-acetylanilino)-2-phenylinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c1-15(25)16-11-13-18(14-12-16)24-22-19-9-5-6-10-20(19)23(26)21(22)17-7-3-2-4-8-17/h2-14,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUWNLBFZVKNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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